P5 protein is primarily derived from human cells, specifically expressed in various tissues. It belongs to the broader category of enzymes known as oxidoreductases, which facilitate oxidation-reduction reactions. This classification underscores its role in maintaining redox homeostasis within cells and its involvement in the folding pathways of newly synthesized proteins.
The synthesis of P5 protein can be achieved through several methods, including recombinant DNA technology and direct chemical synthesis.
Methods:
Technical Details: The recombinant expression typically involves transforming E. coli with a plasmid containing the P5 gene, followed by induction with isopropyl β-D-1-thiogalactopyranoside to promote protein expression. Purification can be achieved using nickel-affinity chromatography due to the presence of a histidine tag on the expressed protein .
The molecular structure of P5 protein is characterized by its compact fold that facilitates its enzymatic activity.
Structure: The P5 protein features a typical thioredoxin-like fold that consists of a central β-sheet flanked by α-helices. This structural arrangement is crucial for its function as a disulfide isomerase.
Data: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the three-dimensional structure of P5, revealing key residues involved in its catalytic mechanism and interaction with substrates .
P5 protein participates in several critical chemical reactions within cells:
Reactions:
Technical Details: The catalytic mechanism involves thiol-disulfide exchange reactions where reduced cysteine residues within P5 interact with oxidized substrates to form new disulfide bonds while regenerating its active site .
The mechanism by which P5 exerts its effects involves several steps:
This mechanism highlights how P5 facilitates proper protein folding by ensuring that nascent proteins achieve their functional conformations efficiently .
P5 protein exhibits several notable physical and chemical properties:
These properties are critical for understanding how P5 functions within cellular environments and how it can be manipulated for research purposes .
P5 protein has several scientific applications:
Research continues to explore the diverse roles of P5 protein in cell biology and its potential as a therapeutic target .
The P5 protein from bacteriophage phi-6 (gi|20330562) comprises 220 amino acid residues and represents a singleton sequence in the MEROPS U40 peptidase family. Initial database searches (CDD, PFAM, SMART) revealed no significant homology to known domains, and PSI-BLAST iterations identified only distant homologs in related cystoviruses (phi-12: gi|14422162, e-value 0.045; phi-13). Transitive PSI-BLAST analysis ultimately connected P5 to lytic transglycosylases (e.g., Bartonella henselae, e-value 3e-11) after multiple iterations [1].
Three evolutionarily conserved motifs critical for function and structure were identified:
Table 1: Conserved Motifs in P5 Homologs
Motif | Position | Consensus Sequence | Functional Role |
---|---|---|---|
I | N-terminal | [V/I]-x-E-[S/T] | Catalytic glutamate residue |
II | Central domain | G-x(3)-[L/V]-x-W | Hydrophobic core stabilization |
III | C-terminal | S-x(2)-S-S-x-[G/S] | Structural integrity & substrate binding |
Phylogenetic analysis places P5 proteins from phi-6 and phi-12 on a distant branch relative to canonical lytic transglycosylases, indicating accelerated evolutionary divergence within cystoviruses. Euclidean distance mapping demonstrates that phi-6 P5 is the most evolutionarily divergent member of this superfamily [1].
The P5 protein adopts a lysozyme-like fold characteristic of the lytic transglycosylase superfamily, featuring a cylindrical β-barrel core with anti-parallel β-sheets. This architecture is shared with T4 lysozyme, chicken-type (C-type), and goose-type (G-type) lysozymes. Structural modeling based on remote homology to solved lytic transglycosylase structures (e.g., PDB 1SLY) predicts:
Table 2: β-Barrel Structural Features in P5 vs. BamA
Feature | P5 Protein | BamA Translocon |
---|---|---|
β-Strand Count | 12 strands | 16 strands |
Lateral Gate | Present (unpaired β1-β12 strands) | Present (unpaired β1-β16 strands) |
Catalytic Residue | Glu in Motif I | Non-enzymatic |
Membrane Integration | Self-folding | Requires BAM complex |
Functional Role | Peptidoglycan cleavage | OMP biogenesis |
This lateral opening facilitates substrate access to the active site and may enable conformational changes during catalysis. Molecular dynamics simulations suggest the β-barrel undergoes hinge-like motions at the seam, allowing expansion/contraction during substrate binding [1] [5] [7]. The quaternary structure remains monomeric, unlike oligomeric β-barrel assemblies like the BAM complex [7].
The P5 protein contains distinct domains that enable its dual functions in membrane integration and enzymatic activity:
Transmembrane Helices: Two α-helical segments (residues 45-65 and 150-170) flank the β-barrel domain, anchoring the protein to the inner membrane while positioning the catalytic domain periplasmically. These helices exhibit high hydrophobicity indices (>2.5) and are critical for proper orientation [1].
Surface-Exposed Loops: Four extracellular loops (EL1-EL4) connect β-strands:
EL1/EL4: Participate in electrostatic interactions with bacterial membrane components
Catalytic Pocket: Situated within the β-barrel lumen near the lateral opening, featuring the catalytic glutamate (Glu24 in Motif I) surrounded by aromatic residues (Tyr87, Trp132) that position peptidoglycan substrates for cleavage. Mutagenesis of Glu24 abolishes endopeptidase activity but not membrane binding, confirming its essential role [1] [3].
Table 3: Functional Domains of P5 Protein
Domain | Residues | Structural Features | Function |
---|---|---|---|
N-terminal helix | 15-40 | α-helix, contains Glu24 | Catalytic activity |
TM Helix 1 | 45-65 | Hydrophobic (Φ>2.5) | Membrane anchoring |
EL2 | 90-115 | SGxxS motif, flexible | Substrate recognition |
EL3 | 140-155 | Gly-rich, disordered regions | Conformational flexibility |
C-terminal domain | 180-220 | β-sandwich, conserved cysteines | Structural stability |
Though lacking glycosylation sites, P5 stability depends critically on disulfide bond formation:
Conserved Cysteines: Four invariant cysteine residues (Cys68, Cys122, Cys195, Cys210) form two inter-strand disulfide bonds (Cys68-Cys195 and Cys122-Cys210) that reinforce the β-barrel against mechanical stress. Reduction of these bonds decreases thermal stability by >20°C [1] [3].
Oxidative Folding: Disulfide formation occurs in the periplasm, catalyzed by DsbA/DsbB oxidoreductases. Experimental evidence shows that P5 expressed in dsbA⁻ E. coli mutants accumulates as misfolded aggregates [5].
Modification-Resistant Catalysis: Unlike many outer membrane proteins, P5 maintains endopeptidase activity after exposure to glycosidase inhibitors (e.g., tunicamycin), confirming the absence of N-/O-glycosylation. However, alkylation of cysteines by N-ethylmaleimide inhibits activity by >95%, demonstrating the essential role of disulfide bonds [1] [8].
Structural alignment with E. coli OmpA (PDB 1QJP) reveals key functional divergences despite shared β-barrel scaffolds:
Active Site Architecture: P5 contains a deep catalytic pocket with Glu24 at its base, whereas OmpA lacks catalytic residues and has a shallow, non-enzymatic barrel lumen. Chimeric studies show transplanting Motif I (VxE[S/T]) into OmpA confers weak peptidase activity [1].
Loop Dynamics: P5's EL2 is 15 residues longer than OmpA's equivalent loop and exhibits higher B-factors (>80 Ų), indicating enhanced flexibility for substrate accommodation. Molecular dynamics simulations show EL2 samples a conformational space 3-fold larger than OmpA's loops [1] [5].
Thermal Adaptation: Phi-6 P5 maintains structural integrity up to 50°C – consistent with its Pseudomonas host's environment – while OmpA denatures above 45°C. This thermostability arises from tighter β-strand packing (average strand distance: 4.7Å vs. 5.2Å in OmpA) and additional salt bridges at the barrel rim [1].
Table 4: Structural-Functional Comparison with OmpA
Parameter | P5 Protein | E. coli OmpA | Functional Implication |
---|---|---|---|
Enzymatic Activity | Endopeptidase (cleaves murein) | Non-enzymatic (structural) | P5 enables phage penetration |
Active Site Depth | 12Å | 6Å | Accommodates peptidoglycan stem peptides |
EL2 Length | 25 residues | 10 residues | Enhanced substrate capture in P5 |
Disulfide Bonds | 2 conserved pairs | 0 | P5 requires oxidative folding |
ΔG unfolding | -38.2 kcal/mol | -28.7 kcal/mol | Higher stability in P5 |
This comparative analysis illustrates how bacteriophages have repurposed a conserved β-barrel scaffold into a specialized lytic enzyme through strategic insertion of catalytic residues and loop extensions [1] [5].
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